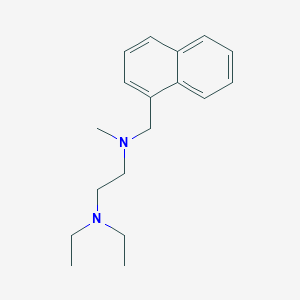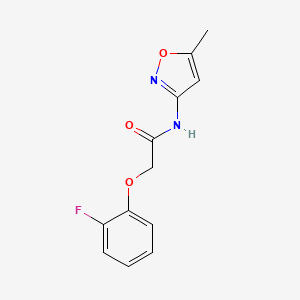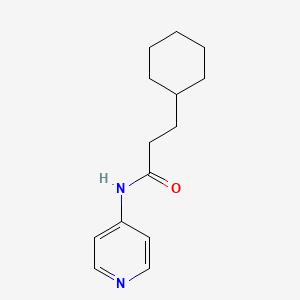
3-cyclohexyl-N-4-pyridinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-4-pyridinylpropanamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. CPP is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological and pathological processes in the brain.
Mécanisme D'action
3-cyclohexyl-N-4-pyridinylpropanamide is an antagonist of the NMDA receptor, which is involved in several physiological and pathological processes in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that is activated by the neurotransmitter glutamate. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways. This compound binds to the NMDA receptor and prevents the influx of calcium ions, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce infarct size and improve neurological function in animal models of stroke. This compound has also been shown to reduce neuronal death and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In addition, this compound has been shown to reduce pain sensitivity in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclohexyl-N-4-pyridinylpropanamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in animal models. It is also relatively easy to synthesize and has been reported to yield high purity products. However, there are also limitations to the use of this compound in lab experiments. It is a potent NMDA receptor antagonist and can have off-target effects on other receptors. In addition, the effects of this compound can vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for research on 3-cyclohexyl-N-4-pyridinylpropanamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the development of this compound analogs that can have improved pharmacokinetic properties and reduced off-target effects. Finally, there is interest in exploring the potential therapeutic applications of this compound in human clinical trials.
Méthodes De Synthèse
3-cyclohexyl-N-4-pyridinylpropanamide can be synthesized by reacting cyclohexylamine with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with propanoyl chloride to form this compound. This method has been widely used in the synthesis of this compound and has been reported to yield high purity products.
Applications De Recherche Scientifique
3-cyclohexyl-N-4-pyridinylpropanamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have analgesic effects in animal models of pain and has been proposed as a potential treatment for chronic pain.
Propriétés
IUPAC Name |
3-cyclohexyl-N-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMEJBWSAQQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

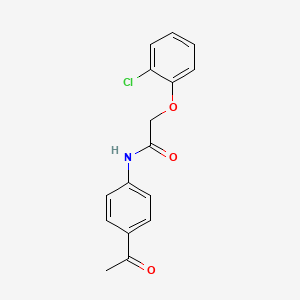
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)
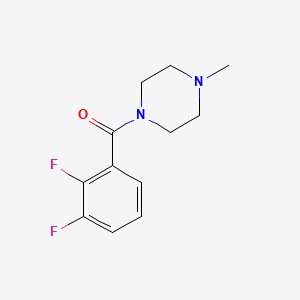

![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
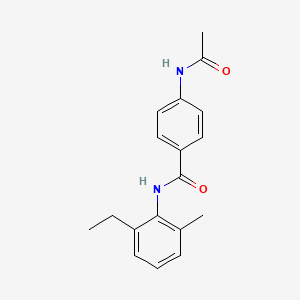
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
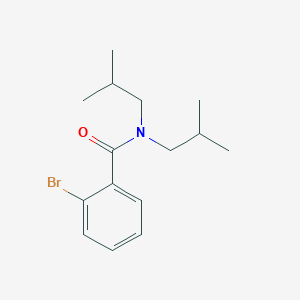
![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)
